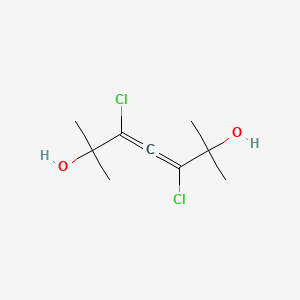
3,5-Dichloro-2,6-dimethylhepta-3,4-diene-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2,6-dimethylhepta-3,4-diene-2,6-diol is an organic compound characterized by its unique structure, which includes two chlorine atoms and two hydroxyl groups attached to a hepta-diene backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,6-dimethylhepta-3,4-diene-2,6-diol typically involves the chlorination of a suitable precursor, followed by the introduction of hydroxyl groups. One common method involves the chlorination of 2,6-dimethylhepta-3,4-diene, followed by hydrolysis to introduce the hydroxyl groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydrolysis step may be carried out using aqueous acid or base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also involve the use of advanced separation techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2,6-dimethylhepta-3,4-diene-2,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the double bonds to single bonds.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
3,5-Dichloro-2,6-dimethylhepta-3,4-diene-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism by which 3,5-Dichloro-2,6-dimethylhepta-3,4-diene-2,6-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of chlorine atoms and hydroxyl groups allows for various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- **2,6-Dichloro-3
3,5-Dichloro-2,6-dimethylheptane-2,6-diol: Similar structure but lacks the diene functionality.
Properties
CAS No. |
62827-15-0 |
|---|---|
Molecular Formula |
C9H14Cl2O2 |
Molecular Weight |
225.11 g/mol |
InChI |
InChI=1S/C9H14Cl2O2/c1-8(2,12)6(10)5-7(11)9(3,4)13/h12-13H,1-4H3 |
InChI Key |
BRTWVYOGIAPVKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=C=C(C(C)(C)O)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)

![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
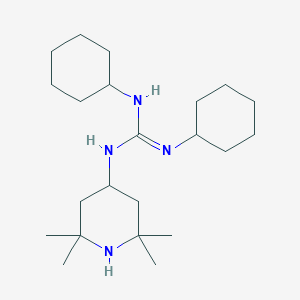
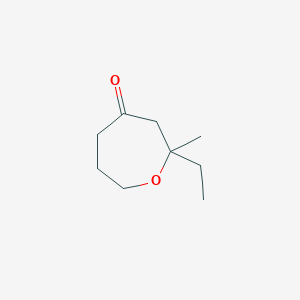
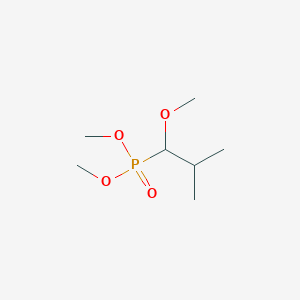
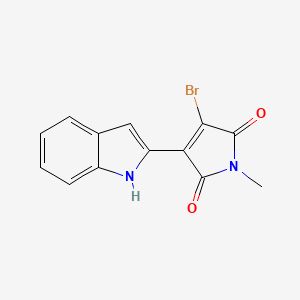
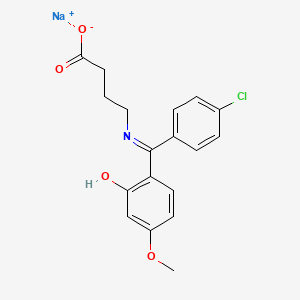
![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)

![1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14516295.png)
